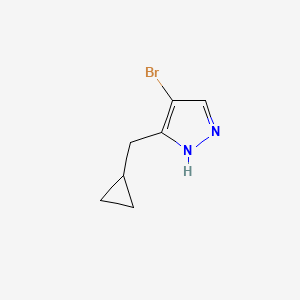

4-Bromo-5-(cyclopropylmethyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

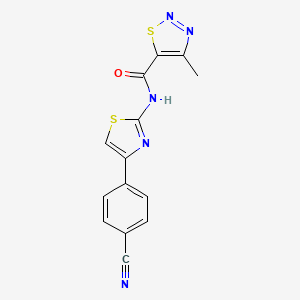

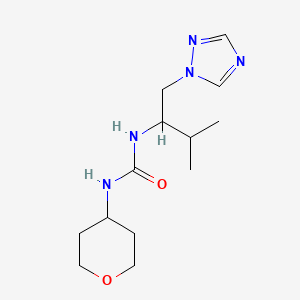

“4-Bromo-5-(cyclopropylmethyl)-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. In this case, the pyrazole ring is substituted at the 4th position by a bromo group and at the 5th position by a cyclopropylmethyl group .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. At the 4th position, there would be a bromo group (Br), and at the 5th position, there would be a cyclopropylmethyl group, which is a cyclopropane ring attached to the pyrazole ring via a methylene (-CH2-) bridge .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The presence of the bromo group might make the compound more reactive towards nucleophiles, while the cyclopropylmethyl group could potentially participate in ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of the bromo group might increase its molecular weight and potentially affect its solubility and reactivity . The cyclopropylmethyl group could potentially affect the compound’s conformation and steric properties .Applications De Recherche Scientifique

Antiproliferative Agents

A study by Ananda et al. (2016) delves into the regioselective synthesis of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, showcasing their potential as antiproliferative agents against cancer cell lines, particularly in leukemia and breast cancer. The compound demonstrated significant cytotoxic effects through apoptosis induction, positioning it as a promising chemical entity for developing small molecule inhibitors for cancer treatment (Ananda et al., 2016).

Catalytic Arylation

Sidhom et al. (2018) investigated the reactivity of 5-aminopyrazoles with a cyclopropyl group at C3-position in palladium-catalyzed direct arylations. This research demonstrates the regioselective synthesis of C4-arylated pyrazoles, highlighting the method's efficiency and the variety of functional groups tolerated in the process. Such advancements are crucial for the development of complex organic molecules with potential applications in drug design and synthesis (Sidhom et al., 2018).

Fluorescent Materials

Willy and Müller (2011) presented a rapid one-pot, four-step synthesis of highly fluorescent 1,3,4,5-tetrasubstituted pyrazoles. This innovative approach yields compounds with intense blue fluorescence and high quantum yields, offering potential applications in materials science, particularly for organic light-emitting devices (OLEDs) (Willy & Müller, 2011).

Cell Cycle Inhibitors

Nițulescu et al. (2015) explored new pyrazole derivatives as cell cycle kinase inhibitors, emphasizing an environmentally sustainable synthesis process. These compounds exhibited modest apoptotic effects in human cancer cells, with one derivative notably increasing cells in G2/M phases. This research underscores the potential of pyrazole derivatives as anticancer drugs, warranting further development in cancer models (Nițulescu et al., 2015).

Antioxidant and Anticancer Activities

Cadena-Cruz et al. (2021) synthesized 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluated their antioxidant and anticancer activities. The compounds demonstrated significant radical scavenging activity and cytotoxic properties against colorectal RKO carcinoma cells, highlighting the therapeutic potential of pyrazole derivatives in cancer treatment (Cadena-Cruz et al., 2021).

Orientations Futures

The future research directions for “4-Bromo-5-(cyclopropylmethyl)-1H-pyrazole” would likely depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent. Alternatively, if it has interesting chemical reactivity, it could be explored in the context of synthetic chemistry .

Propriétés

IUPAC Name |

4-bromo-5-(cyclopropylmethyl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-6-4-9-10-7(6)3-5-1-2-5/h4-5H,1-3H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHLVZUPRBUGCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=C(C=NN2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2980087.png)

![3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile](/img/structure/B2980091.png)

![Ethyl 2-((1-benzamido-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2980094.png)

![N-(2-fluorophenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2980099.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2980105.png)

![1,3-bis(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980109.png)